molecular formula C21H31NO2S B2551800 N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 477483-18-4

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2551800
CAS No.: 477483-18-4
M. Wt: 361.54
InChI Key: VJQINVIEUVQMCT-UHFFFAOYSA-N
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Description

N-[1-(2-Adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethylbenzenesulfonyl core linked to a 2-adamantylethyl group. The adamantyl moiety imparts rigidity and lipophilicity, which may enhance metabolic stability and influence interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2S/c1-12-5-13(2)21(14(3)6-12)25(23,24)22-15(4)20-18-8-16-7-17(10-18)11-19(20)9-16/h5-6,15-20,22H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQINVIEUVQMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2-adamantyl ethylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide and related sulfonamides:

Compound Name Substituent Group Key Features Biological Relevance (if known)
N-[1-(2-Adamantyl)ethyl]-2,4,6-TMB-sulfonamide 2-Ada mantylethyl High rigidity, lipophilicity; potential CNS targeting Inferred from adamantane’s role in drug design
m-3M3FBS [N-(3-Trifluoromethylphenyl)-TMB-sulfonamide] 3-Trifluoromethylphenyl Electronegative CF3 group; PLC activation Induces BDNF release in oligodendrocytes
N-(2-Aminoethyl)-TMB-sulfonamide (12a) 2-Aminoethyl Polar amino group; enhanced solubility Synthetic intermediate
N-(2,2-Dimethoxyethyl)-TMB-sulfonamide 2,2-Dimethoxyethyl Ether-linked methoxy groups; moderate polarity Unspecified (chemical catalog entry)
2,4,6-Trimethylbenzenesulfonamide (1c) None (parent compound) Simple sulfonamide; used as a precursor Intermediate in P450-catalyzed amination

Key Observations :

  • Adamantyl vs. Trifluoromethylphenyl (m-3M3FBS) : The adamantyl group’s bulk and rigidity may improve membrane permeability compared to the planar CF3 group, which is smaller but highly electronegative. m-3M3FBS activates phospholipase C (PLC), suggesting that bulky sulfonamides can modulate enzymatic activity .
  • Aminoethyl vs. Adamantylethyl: The aminoethyl group in 12a introduces polarity, likely increasing aqueous solubility but reducing lipophilicity. In contrast, the adamantylethyl group may favor blood-brain barrier penetration, making it relevant for neurological targets .
  • Parent Compound (1c) : The unmodified sulfonamide (1c) lacks functionalization, limiting its biological activity but serving as a versatile synthetic precursor .

Physicochemical Properties

Lipophilicity and Solubility :

  • Adamantyl derivatives are notoriously hydrophobic, which may limit aqueous solubility but enhance lipid bilayer penetration. This contrasts with polar analogs like 12a (logP likely lower due to NH2 group) or dimethoxyethyl derivatives (moderate logP due to ether groups) .

Thermal and Chemical Stability :

  • Adamantane’s diamondoid structure confers exceptional thermal stability, which may translate to resistance to metabolic degradation. This contrasts with less rigid analogs like dimethoxyethyl derivatives .

Biological Activity

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of medicinal chemistry and materials science due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features an adamantyl group, which contributes to its hydrophobic characteristics, along with a sulfonamide moiety known for its biological activity. The chemical formula can be represented as:

C15H23N1O2SC_{15}H_{23}N_{1}O_{2}S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor binding. The adamantyl group enhances binding affinity to hydrophobic pockets in proteins, which is critical for its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide structures exhibit significant antimicrobial activities. This compound has been investigated for its potential as an antibiotic or antifungal agent due to the inherent properties of the sulfonamide group.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
Enzyme InhibitionBlocks active sites of specific enzymes
AntiproliferativePotential use in cancer treatment

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans. The compound's mechanism involved competitive inhibition at the active sites of key enzymes responsible for cell wall synthesis and metabolic processes.
  • Enzyme Interaction : Research involving enzyme kinetics showed that this compound could significantly reduce the activity of dihydropteroate synthase, an enzyme critical in bacterial folate biosynthesis. This inhibition suggests potential applications in developing new antibiotics targeting resistant strains.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug design. Its structural characteristics allow for modifications that enhance stability and bioavailability in pharmaceutical formulations. Additionally, its role as a ligand in catalytic systems highlights its versatility in materials science.

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